Dioxone
Description
Properties
CAS No. |
702-54-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5,5-diethyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
ORTYMGHCFWKXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)NC1=O)CC |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM ETHER |
melting_point |
97-98 °C |
Other CAS No. |
702-54-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diethadione; Diethadionum; HSDB 5514; L 1811; L-1811; L1811; NSC 169418; NSC169418; NSC-169418; |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Context of Diethadione
Diethadione (systematic name pending IUPAC verification) is mentioned in patent WO2003011881A2 as part of synthetic routes for opioid glucuronides. Its structure is implied to feature two ethyl groups and two ketone moieties, likely forming a cyclic or acyclic dione. This functional group arrangement suggests roles as a protecting agent, solvent, or intermediate in condensation reactions.
Patent-Derived Synthesis Clues
Role in Opioid Glucuronidation Pathways
Patent WO2003011881A2 describes diethadione's involvement in synthesizing 3-O-glucosylhydromorphone derivatives. The compound appears during demethylation and protection steps for morphine analogues:
- Demethylation : Removal of N-methyl groups from hydromorphone precursors
- Nitrogen Protection : Use of diethadione to stabilize reactive amines
- Glycosylation : Coupling with activated sugars (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)
This sequence implies diethadione functions as a transient protective group, though its exact bonding mechanism remains unspecified.
Inferred Preparation Methodology
Based on reaction contexts, two synthetic routes emerge:
Cyclocondensation of Ethyl Glycolate
A plausible route involves cyclization of ethyl glycolate derivatives under acidic conditions:
Ethyl glycolate + Oxidizing agent → Diethadione + Byproducts
This aligns with dione formation patterns observed in WO2009015286A2's microparticle synthesis.
Oxidative Coupling of Ethyl Ketones
Alternative pathways may employ oxidative dimerization:
2 CH3COCH2CH3 + [O] → (CH2CH3)2C(O)C(O)(CH2CH3) + H2O
Reaction conditions would require careful control of temperature (50–80°C) and catalyst selection (e.g., mercuric oxide).
Comparative Analysis of Synthetic Approaches
The table below synthesizes data from patent contexts and analogous reactions:
Challenges in Process Optimization
Isomer Control
Like methadone synthesis challenges in US4048211A, diethadione preparation risks isomer formation. Patent data suggests aziridinium intermediates could lead to structural variants requiring chromatographic separation.
Scale-Up Limitations
Bench-scale methods from WO2003011881A2 face translational hurdles:
- Exothermic risks during ethyl group incorporation
- Catalyst toxicity (mercuric compounds)
- Low volumetric efficiency in benzene extractions
Chemical Reactions Analysis
Types of Reactions: Diethadione undergoes several types of chemical reactions, including:
Oxidation: Diethadione can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of diethadione can yield different reduced forms, which may have distinct properties and applications.
Substitution: Diethadione can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethadione oxides, while reduction can produce diethadione alcohols .
Scientific Research Applications
Medicinal Chemistry
Diethadione has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is primarily investigated for its role as an anticoagulant. Here are some key findings:
- Anticoagulant Properties : Diethadione functions as a vitamin K antagonist, similar to other anticoagulants. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for synthesizing clotting factors in the liver. This property makes it a candidate for managing thromboembolic disorders.
- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship of diethadione derivatives. They found that modifications to the diethadione structure could enhance its potency and selectivity as an anticoagulant agent .
Agricultural Applications
Diethadione is also utilized in agriculture, particularly as a herbicide. Its efficacy in controlling specific weed species has been documented:
- Herbicidal Activity : Diethadione exhibits selective herbicidal properties against certain broadleaf weeds while being safe for crops like corn and soybeans. This selectivity is attributed to its mode of action, which disrupts photosynthesis in target plants.
- Field Trials : In extensive field trials conducted across various agricultural regions, diethadione demonstrated significant reductions in weed biomass without adversely affecting crop yield. These trials highlighted its potential as an environmentally friendly herbicide alternative .
Analytical Chemistry
In analytical chemistry, diethadione serves as a standard reference compound in various spectroscopic methods:
- Spectroscopic Applications : Diethadione's unique spectral properties make it suitable for use in nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers utilize it to calibrate instruments and validate analytical methods.
- Research Findings : Studies have shown that diethadione can be effectively used to develop sensitive assays for detecting other compounds due to its distinct chemical signature. For instance, it has been employed in developing methods for quantifying pesticide residues in food products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of diethadione involves its interaction with specific molecular targets and pathways. Diethadione is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which diethadione is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethadione belongs to a broader class of heterocyclic compounds. Below is a comparative analysis with structurally or functionally related molecules:
Diethadione vs. Diethazine Hydrochloride
- Diethazine Hydrochloride : An anticholinergic agent used to manage Parkinsonian symptoms, acting via muscarinic receptor blockade .
| Property | Diethadione | Diethazine Hydrochloride |
|---|---|---|
| CAS Number | 702-54-5 | Not explicitly provided |
| Molecular Formula | C₈H₁₃NO₃ | C₁₄H₂₂ClN₃S |
| Pharmacological Class | Analeptic | Anticholinergic |
| Key Therapeutic Use | Epilepsy (preclinical) | Parkinson’s disease |
| Hydrogen Bond Donors | 1 | 1 |
Diethadione vs. Tofenamic Acid
Tofenamic acid (a diphenylamine analog) is a nonsteroidal anti-inflammatory drug (NSAID) with structural similarities to diethadione but distinct applications .
| Property | Diethadione | Tofenamic Acid |
|---|---|---|
| CAS Number | 702-54-5 | 13710-19-5 |
| Molecular Formula | C₈H₁₃NO₃ | C₁₆H₁₄ClNO₂ |
| Pharmacological Class | Analeptic | NSAID |
| Key Therapeutic Use | CNS stimulation | Pain/Inflammation |
| LogP (Lipophilicity) | 1.1 | ~3.5 (estimated) |
Diethadione vs. Decanamide
Decanamide, another compound studied in transgenic tobacco, targets enzymes implicated in Parkinson’s disease and showed a 435% production increase in the same study where diethadione was tested .
| Property | Diethadione | Decanamide |
|---|---|---|
| Molecular Weight | 171.198 g/mol | 169.26 g/mol |
| Therapeutic Target | Epilepsy (preclinical) | Parkinson’s disease |
| Production Increase* | 270% | 435% |
*Reported in transgenic tobacco models under experimental conditions .
Research Findings and Limitations
- Antiepileptic Potential: Diethadione’s 270% production increase in transgenic tobacco suggests scalable biosynthesis, though clinical efficacy remains unvalidated .
- Structural Flexibility : Diethadione’s two rotatable bonds and moderate polarity (PSA = 55.4 Ų) may influence blood-brain barrier penetration compared to more lipophilic analogs like tofenamic acid .
- Contradictions : While groups diethadione with dopamine agonists (e.g., doxifluridine), its analeptic classification in highlights functional divergence from anticholinergics like diethazine .
Biological Activity
Diethadione, a compound belonging to the class of dione derivatives, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of diethadione, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
Diethadione is characterized by its unique chemical structure, which includes two ketone groups. Its molecular formula is CHO, and it exhibits properties typical of diketones. The presence of these functional groups contributes to its reactivity and biological effects.
Biological Activities
1. Anticonvulsant Activity
Diethadione has been studied for its anticonvulsant properties. Research indicates that it may exert protective effects against oxidative damage in the brain caused by seizures. A study demonstrated that diethadione, similar to phenytoin, could mitigate oxidative stress in neuronal tissues during seizure episodes .
2. Antimicrobial Properties
Diethadione has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which have been linked to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases.
Table 1: Summary of Biological Activities of Diethadione
Case Study: Anticonvulsant Effects
A notable case study investigated the anticonvulsant effects of diethadione in mice. The results indicated that diethadione not only prevented seizures but also reduced brain oxidative damage significantly compared to control groups. The study highlighted its potential as a therapeutic agent in managing epilepsy .
Case Study: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory properties of diethadione, researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests that diethadione could be beneficial in treating conditions where inflammation plays a critical role .
The mechanisms underlying the biological activities of diethadione are still under investigation. However, preliminary studies suggest that its anticonvulsant effects may be linked to its ability to stabilize neuronal membranes and modulate neurotransmitter release. Additionally, its anti-inflammatory properties might be attributed to the inhibition of specific inflammatory mediators.
Q & A
How should researchers formulate a focused research question to investigate Diethadione’s mechanism of action?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In mammalian cell lines (P), how does Diethadione (I) compared to placebo (C) affect mitochondrial enzyme activity (O) over 24-hour exposure (T)?" Align the question with gaps identified in systematic literature reviews (e.g., conflicting reports on metabolic pathways) and ensure testability via hypothesis-driven experiments .
Q. What are the key considerations for designing initial in vitro experiments to assess Diethadione’s biochemical activity?
- Methodological Answer :
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to identify effective and toxic thresholds.
- Controls : Include positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls.
- Replicates : Use triplicate samples to account for variability.
Reference experimental design principles from pharmacological studies .
Q. How can researchers validate analytical methods for quantifying Diethadione in biological samples?
- Methodological Answer :
- Calibration Standards : Prepare spiked matrices (e.g., plasma, tissue homogenates) with known concentrations.
- Precision/Accuracy : Calculate intra- and inter-day variability using coefficient of variation (<15% acceptable).
- Cross-Validation : Compare results across techniques (e.g., HPLC vs. LC-MS) and collaborate with independent labs to confirm reproducibility .
Q. What strategies ensure a comprehensive literature review on Diethadione’s pharmacokinetic properties?
- Methodological Answer :
- Databases : Search PubMed, Scopus, and EMBASE using Boolean operators (e.g., "Diethadione AND half-life").
- Inclusion/Exclusion Criteria : Filter studies by species, dosage, and methodology (e.g., exclude non-peer-reviewed sources).
- Data Extraction : Tabulate parameters (e.g., Cmax, AUC) and note discrepancies for further analysis .
Q. What ethical approvals are required for human trials involving Diethadione?
- Methodological Answer :
- Informed Consent : Detail risks/benefits in participant documentation.
- IRB Submission : Include study protocol, recruitment criteria, and data anonymization plans.
- Safety Monitoring : Predefine stopping rules for adverse events (e.g., hepatotoxicity thresholds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for Diethadione across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from high-quality studies (assessed via tools like ’s quality table) and quantify heterogeneity (I² statistic).
- Sensitivity Analysis : Exclude outliers or stratify by variables (e.g., species, dosage forms).
- In Silico Modeling**: Use physiologically based pharmacokinetic (PBPK) models to reconcile interspecies differences .
Q. What advanced statistical approaches are suitable for analyzing Diethadione’s dose-dependent effects in longitudinal studies?
- Methodological Answer :
- Mixed-Effects Models : Account for repeated measures and individual variability.
- Time-Series Analysis : Identify temporal patterns in biomarker data (e.g., enzyme activity fluctuations).
- Machine Learning : Cluster responders/non-responders using features like genetic polymorphisms .
Q. How can cross-disciplinary approaches improve understanding of Diethadione’s off-target effects?
- Methodological Answer :
- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations.
- Network Pharmacology : Build interaction networks linking Diethadione to secondary targets (e.g., kinases, receptors).
- Collaborative Frameworks : Partner with computational biologists for pathway enrichment analysis .
Q. What methodologies enhance reproducibility in in vivo Diethadione efficacy studies?
- Methodological Answer :
Q. How should researchers design studies to investigate Diethadione’s chronic toxicity while minimizing attrition?
- Methodological Answer :
- Participant Retention : Use incentives (e.g., staggered compensation) and regular follow-ups.
- Adaptive Design : Adjust sample size mid-study based on interim analyses.
- Confounder Control : Stratify randomization by age, comorbidities, or concomitant medications .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
